1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone
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Overview
Description
1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxy and methyl groups: Functionalization of the core structure with hydroxy and methyl groups can be done using reagents like methyl iodide and sodium hydroxide.
Formation of the pyridinone ring: This step may involve the condensation of the imidazo[1,2-a]pyridine intermediate with a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxy-3-methylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone
- 1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-5-yl)-2(1H)-pyridinone
Uniqueness
1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
910777-48-9 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2-one |
InChI |
InChI=1S/C14H13N3O2/c1-9-10(2)17-8-11(7-12(18)14(17)15-9)16-6-4-3-5-13(16)19/h3-8,18H,1-2H3 |
InChI Key |
MZQBXDGDGNZXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)N3C=CC=CC3=O)C |
Origin of Product |
United States |
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